Lipophilicity (LogP) Profiling: 5-Chloro-4-fluoro-1H-indazole Exhibits a Distinct LogP Window Relative to Mono-Halogenated and Bromo Analogs
The consensus LogP of 5-chloro-4-fluoro-1H-indazole is 2.31 . This value is lower than that of its bromo analog 5-bromo-4-fluoro-1H-indazole (LogP 2.56) and the mono-chloro analog 5-chloro-1H-indazole (LogP 2.41) , but higher than the mono-fluoro analog 4-fluoro-1H-indazole (LogP 1.70–1.87) . The target compound therefore occupies a LogP window roughly equidistant between the two mono-halogenated extremes, which can be critical when optimizing for membrane permeability while avoiding excessive lipophilicity-driven promiscuity or solubility limitations.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.31 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods) |
| Comparator Or Baseline | 5-Chloro-1H-indazole LogP = 2.41; 4-Fluoro-1H-indazole LogP = 1.70–1.87; 5-Bromo-4-fluoro-1H-indazole LogP = 2.56 |
| Quantified Difference | ΔLogP = –0.10 vs. 5-chloro-1H-indazole; ΔLogP = +0.44 to +0.61 vs. 4-fluoro-1H-indazole; ΔLogP = –0.25 vs. 5-bromo-4-fluoro-1H-indazole |
| Conditions | Calculated values from CHEMSRC, Bidepharm, and Buildingblock Bocsci databases; consistent computational methodology within each source |
Why This Matters
This intermediate Lipophilicity profile allows finer tuning of compound logD in SAR programs compared to analogs skewed toward either extreme, potentially improving the balance between permeability and metabolic stability.
